Sodium malonaldehyde bisulfite

Description

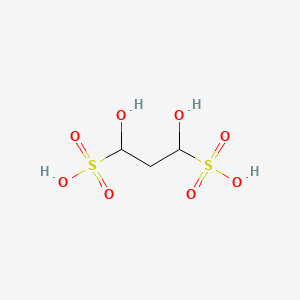

Aldehyde-bisulfite adducts are a class of organic compounds formed from the nucleophilic addition of bisulfite ions to the carbonyl group of an aldehyde. This reaction provides a foundational example of carbonyl chemistry and has been leveraged for a multitude of applications, from industrial purification to complex biological studies.

The reaction between aldehydes and sodium bisulfite has been a cornerstone of organic chemistry for nearly a century, recognized for its utility in the separation and purification of aldehydes from other organic compounds. wikipedia.orgyoutube.com The formation of a solid, crystalline adduct allows for the easy removal of an aldehyde from a reaction mixture; the aldehyde can then be regenerated by treating the adduct with either acid or base. youtube.com This classical application has been refined into modern liquid-liquid extraction protocols for highly efficient purification. Beyond purification, the scope of bisulfite chemistry has expanded significantly. It is a key reagent in the Bucherer reaction for synthesizing primary aromatic amines and in the Bucherer carbazole (B46965) synthesis. wikipedia.org In the realm of molecular biology, bisulfite sequencing has become an indispensable technique for studying DNA methylation, based on the selective deamination of cytosine to uracil, while leaving 5-methylcytosine (B146107) largely unaffected. wikipedia.org

The formation of an aldehyde-bisulfite adduct is a classic example of a nucleophilic addition reaction. The carbonyl group (C=O) is highly polarized, with the carbon atom bearing a partial positive charge, making it electrophilic. The bisulfite ion (HSO₃⁻) acts as the nucleophile. While the ion exists in tautomeric forms, the sulfur atom is the more potent nucleophilic center compared to oxygen. youtube.com The reaction mechanism involves the attack of the sulfur atom of the bisulfite ion on the electrophilic carbonyl carbon. This is followed by the transfer of a proton, typically from the solvent (water), to the carbonyl oxygen atom.

The general reaction can be depicted as: RCHO + NaHSO₃ ⇌ RCH(OH)SO₃Na

This reaction is reversible, and the position of the equilibrium is influenced by the structure of the aldehyde and the reaction conditions. The resulting adducts are classified as salts of α-hydroxysulfonic acids.

Malonaldehyde (MDA), systematically named propanedial, is a highly reactive 1,3-dialdehyde. wikipedia.org In aqueous solutions and biological systems, it primarily exists in its more stable enol form, β-hydroxyacrolein. wikipedia.org MDA is a natural product of lipid peroxidation, arising from the oxidative degradation of polyunsaturated fatty acids. wikipedia.org Consequently, it is widely utilized as a key biomarker for measuring levels of oxidative stress in organisms. wikipedia.org

Due to its high reactivity, MDA readily forms covalent adducts with various biological nucleophiles, including the side chains of amino acids in proteins and the nitrogenous bases in DNA. wikipedia.orgnih.gov For instance, its reaction with deoxyguanosine in DNA forms a mutagenic adduct known as M₁G. wikipedia.orgnih.gov The propensity of MDA to cross-link and modify biomolecules underscores its role in the pathophysiology of numerous diseases and its importance as a subject of study in toxicology and chemical biology. researchgate.netnih.gov

Based on the fundamental reaction between aldehydes and bisulfite, the product is an α-hydroxysulfonate. wikipedia.org For a simple aldehyde like formaldehyde (B43269), the reaction yields sodium hydroxymethanesulfonate. Since malonaldehyde possesses two aldehyde functionalities, it is expected to react with two equivalents of sodium bisulfite to form a bis-adduct.

By analogy with other dialdehydes like glyoxal (B1671930), which forms a stable bis(sodium hydrogen sulfite) adduct, the malonaldehyde adduct would be named disodium 1,3-dihydroxy-1,3-propanedisulfonate . sigmaaldrich.comfishersci.se This compound belongs to the class of di(α-hydroxysulfonates). Its structure features two α-hydroxysulfonate moieties, one at each end of the three-carbon chain, as depicted in the reaction below:

OHC-CH₂-CHO + 2 NaHSO₃ ⇌ NaO₃S-CH(OH)-CH₂-CH(OH)-SO₃Na

The formation of this stable, water-soluble bis-adduct would be anticipated under appropriate reaction conditions, effectively sequestering the reactive dialdehyde. While specific research literature on the isolated sodium malonaldehyde bisulfite is scarce, its chemical identity and properties can be confidently inferred from the well-established principles of bisulfite addition chemistry and data from analogous compounds.

Data Tables

To provide context for the properties of this compound, the tables below summarize key data for its constituent reactants and a well-characterized analogue, the glyoxal bis-adduct.

Table 1: Properties of Reactants This interactive table provides data for the starting materials in the synthesis of the target compound.

| Compound Name | Formula | Molar Mass ( g/mol ) | Appearance | CAS Number |

|---|---|---|---|---|

| Malonaldehyde | C₃H₄O₂ | 72.06 | Needle-like solid | 542-78-9 |

Structure

3D Structure

Properties

CAS No. |

5450-95-3 |

|---|---|

Molecular Formula |

C3H8O8S2 |

Molecular Weight |

236.2 g/mol |

IUPAC Name |

1,3-dihydroxypropane-1,3-disulfonic acid |

InChI |

InChI=1S/C3H8O8S2/c4-2(12(6,7)8)1-3(5)13(9,10)11/h2-5H,1H2,(H,6,7,8)(H,9,10,11) |

InChI Key |

FFXHMMWVYJWNEM-UHFFFAOYSA-N |

Canonical SMILES |

C(C(O)S(=O)(=O)O)C(O)S(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Malonaldehyde Bisulfite and Analogous Adducts

Direct Nucleophilic Addition Synthesis of α-Hydroxysulfonates from Aldehydes and Sodium Bisulfite.rochester.edupediaa.comnih.govslideshare.net

The formation of α-hydroxysulfonates through the reaction of aldehydes and sodium bisulfite is a well-established method. acs.org This nucleophilic addition reaction involves the attack of the bisulfite ion on the electrophilic carbonyl carbon of the aldehyde. quora.com The resulting product, a bisulfite adduct, is a salt and is typically water-soluble, which facilitates its separation from non-polar organic impurities. rochester.edu

The general reaction can be represented as:

RCHO + NaHSO₃ ⇌ RCH(OH)SO₃Na

This reversible reaction is applicable to a wide range of aldehydes. acs.org For instance, aldehydes react with sodium bisulfite to form addition products, which can be used for their purification. organicmystery.com The reaction is generally shaken with a saturated solution of sodium hydrogensulfite in water. libretexts.org

Optimization of Reaction Conditions for Malonaldehyde Bisulfite Formation

The formation of the malonaldehyde bisulfite adduct is subject to optimization of several reaction parameters. The use of a water-miscible solvent can enhance the reaction rate by improving the contact between the bisulfite ion and the aldehyde. acs.org A simple shaking protocol of 30 seconds is often sufficient to drive the reaction. acs.org The reaction is typically carried out by dissolving the aldehyde in a solvent like methanol, THF, or acetonitrile (B52724) and then adding a freshly prepared saturated solution of sodium bisulfite. rochester.edu

| Parameter | Recommended Condition | Rationale |

| Solvent | Water-miscible (e.g., Methanol, THF, Acetonitrile) | Increases contact between bisulfite and aldehyde. acs.org |

| Reagent | Freshly prepared saturated sodium bisulfite solution | Ensures high concentration of bisulfite ions for reaction. rochester.edu |

| Mixing | Vigorous shaking (e.g., 30 seconds) | Promotes efficient reaction between phases. acs.org |

Influence of pH and Solvent Systems on Adduct Formation Equilibria.nih.gov

The equilibrium of bisulfite adduct formation is significantly influenced by pH. Malonaldehyde itself has a pKa of 4.46 and exists as its conjugate base in physiological conditions, which is relatively stable. nih.gov The formation of the bisulfite adduct is reversible, and the adduct can be decomposed back to the aldehyde and bisulfite by treatment with either dilute acid or dilute alkali. libretexts.org Specifically, basifying the aqueous layer containing the adduct with sodium hydroxide (B78521) to a strongly basic pH will reverse the reaction, allowing for the recovery of the aldehyde. rochester.edu

The choice of solvent system is also critical. While water-miscible solvents are generally preferred for the reaction itself, the subsequent separation of the adduct often involves a liquid-liquid extraction with an immiscible organic solvent. rochester.eduacs.org For aldehydes with certain structural features, such as tri- or tetra-substituted double bonds, a non-polar organic layer like hexanes is recommended to prevent decomposition caused by dissolved sulfur dioxide. rochester.edu

Considerations for Regioselectivity and Chemoselectivity in Adduct Synthesis

Regioselectivity and chemoselectivity are important considerations in the synthesis of bisulfite adducts, especially with complex aldehydes. pediaa.com Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity concerns the site of reaction within a molecule. pediaa.comslideshare.net

In the case of dicarbonyl compounds like malonaldehyde, the reaction with sodium bisulfite can potentially occur at either carbonyl group. However, the reactivity of aldehydes is generally higher than that of ketones towards bisulfite addition. organicmystery.com Factors influencing this selectivity include electronic effects and steric hindrance. pediaa.com For instance, bulky groups attached to the carbonyl can hinder the reaction. libretexts.org

Isolation and Purification Techniques for Bisulfite Adducts in Academic Research.rsc.org

The water-soluble nature of bisulfite adducts is central to their isolation and purification. rochester.edu A common technique is liquid-liquid extraction, where the adduct partitions into the aqueous phase, leaving unreacted starting materials and non-polar impurities in the organic phase. acs.org

For adducts that are insoluble in both aqueous and organic layers, filtration is employed. rochester.edu The solid adduct can be collected by filtering the entire mixture, often through a pad of celite. rochester.edu

The reversibility of the adduct formation is also exploited for purification. The crystalline bisulfite adduct can be filtered, washed to remove impurities, and then treated with dilute acid or alkali to regenerate the pure aldehyde. libretexts.org This strategy is particularly useful for purifying aldehydes from complex mixtures. acs.org

Strategies for High-Purity Malonaldehyde Sodium Salt Precursors in Adduct Synthesis.wikipedia.orgresearchgate.netnih.gov

The quality of the starting materials is paramount for synthesizing high-purity sodium malonaldehyde bisulfite. Malonaldehyde is often generated in situ from its stable acetal (B89532) precursor, 1,1,3,3-tetramethoxypropane, by hydrolysis. wikipedia.org It can also be deprotonated to form the sodium salt of its enolate. wikipedia.org

Novel synthetic routes have been developed for malondialdehyde adducts of nucleosides, which can be adapted for the precursor synthesis. nih.gov These methods sometimes utilize an amine equivalent of malondialdehyde. nih.gov Furthermore, strategies for creating site-specific malondialdehyde adducts in oligonucleotides have been developed, which could potentially be applied to precursor synthesis. nih.gov High-purity precursors are crucial as impurities can interfere with the bisulfite addition reaction and subsequent applications.

| Precursor | Synthetic Strategy | Reference |

| Malonaldehyde | In situ generation from 1,1,3,3-tetramethoxypropane | wikipedia.org |

| Sodium Malonaldehyde Enolate | Deprotonation of malonaldehyde | wikipedia.org |

| Malonaldehyde Nucleoside Adducts | Novel synthesis using an amine equivalent of MDA | nih.gov |

Elucidation of Reaction Mechanisms in Sodium Malonaldehyde Bisulfite Formation and Transformation

Detailed Mechanism of Nucleophilic Addition of Bisulfite Ion to Carbonyl Carbon.youtube.comoxfordsciencetrove.com

The formation of a sodium malonaldehyde bisulfite adduct begins with the nucleophilic addition of a bisulfite ion to one of the carbonyl carbons of malonaldehyde. This reaction is characteristic of aldehydes and some ketones and results in the formation of an α-hydroxysulfonate. sciencemadness.org The process is a two-step mechanism involving the initial attack of the nucleophile followed by protonation. oxfordsciencetrove.com

Role of Electrophilicity of the Carbonyl Group

The electrophilicity of the carbonyl carbon is a key determinant in the nucleophilic addition of the bisulfite ion. The carbon-oxygen double bond in a carbonyl group is polarized due to the higher electronegativity of oxygen, which creates a partial positive charge on the carbon atom, making it an electrophilic center. quora.comunacademy.com This electron-deficient carbon is susceptible to attack by nucleophiles like the bisulfite ion. quora.comvaia.com Aldehydes, such as malonaldehyde, are generally more reactive towards nucleophilic addition than ketones because they have at least one hydrogen atom attached to the carbonyl carbon. vaia.com This hydrogen atom, unlike the alkyl groups found in ketones, does not donate electron density, thus making the carbonyl carbon in aldehydes more electrophilic and more readily attacked by nucleophiles. vaia.com

The actual nucleophile in this reaction is the sulfite (B76179) ion (SO₃²⁻), which is a more potent nucleophile than the bisulfite ion (HSO₃⁻) itself. youtube.com The attack occurs through the sulfur atom, which is more nucleophilic than the oxygen atoms due to its lower electronegativity and higher polarizability. youtube.com

Influence of Steric and Electronic Effects on Reaction Rates.osti.govrsc.org

Both steric and electronic factors significantly influence the rate of the nucleophilic addition of bisulfite to a carbonyl group.

Electronic Effects: The presence of electron-withdrawing groups on the carbonyl compound enhances the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate. Conversely, electron-donating groups decrease the partial positive charge on the carbonyl carbon, making it less electrophilic and slowing down the reaction. organicmystery.com For instance, a linear relationship has been observed between the Taft's σ* parameter (a measure of polar electronic effects) and the rate constant for the nucleophilic addition of the sulfite ion. osti.gov

Steric Effects: The size of the groups attached to the carbonyl carbon can hinder the approach of the nucleophile. This steric hindrance is more pronounced in ketones, which have two alkyl groups, compared to aldehydes, which have at least one smaller hydrogen atom. vaia.comorganicmystery.com The large size of the sulfite ion also contributes to this effect, which is why the reaction is less successful with bulkier ketones. youtube.comorganicmystery.com

Kinetic and Thermodynamic Aspects of Adduct Formation and Dissociation.union.eduosti.gov

The formation of bisulfite adducts is a reversible equilibrium process, and its kinetic and thermodynamic properties are crucial for understanding the stability and behavior of these adducts. researchgate.netresearchgate.net

Determination of Equilibrium Constants and Adduct Stability.union.edu

The stability of a bisulfite adduct is quantified by its equilibrium constant (K). A larger K value indicates a more stable adduct and a more favorable formation reaction. The equilibrium constant for the formation of various aldehyde-bisulfite adducts has been determined spectrophotometrically. osti.govresearchgate.net For example, the stability constant (K₁) for the acetaldehyde-bisulfite adduct was found to be (6.90 ± 0.54) x 10⁵ M⁻¹. osti.gov The equilibrium constant for the acetaldehyde-bisulfite addition compound was determined to be 6.3 x 10⁻⁵ at a pH of 4.7. union.edu These values are influenced by factors such as the structure of the aldehyde and the pH of the solution. union.eduunion.edu

The following table displays the equilibrium constants for the formation of various bisulfite adducts:

| Carbonyl Compound | Equilibrium Constant (K) | pH | Reference |

| Acetaldehyde | (6.90 ± 0.54) x 10⁵ M⁻¹ | Not specified | osti.gov |

| Acetaldehyde | 6.3 x 10⁻⁵ | 4.7 | union.edu |

| Formaldehyde (B43269) | 1.56 x 10⁻⁵ | 5.0 | union.edu |

| Benzaldehyde | 1.06 x 10⁻⁴ | 4.77 | union.edu |

| Adrenochrome | 5000 M⁻¹ | 10.65 | researchgate.net |

Mechanisms of Reversibility and Hydrolysis of Bisulfite Adducts.researchgate.netresearchgate.net

A key characteristic of bisulfite adducts is the reversibility of their formation. youtube.comresearchgate.net This property is utilized in the purification of carbonyl compounds. wikipedia.org The adducts are stable in neutral or weakly acidic conditions but can be readily decomposed to regenerate the original carbonyl compound and bisulfite. core.ac.uk

The decomposition can be achieved by treatment with either dilute acid or base. quora.com

In acidic solution: The bisulfite ion is converted to sulfur dioxide gas, which shifts the equilibrium towards the dissociation of the adduct. quora.com

In basic solution: The bisulfite ion is converted to the sulfite ion, which also perturbs the equilibrium and leads to the release of the free aldehyde. quora.com

The hydrolysis of alkylaldehyde-bisulfite adducts has been studied, demonstrating their dissociation in weakly basic solutions at room temperature. core.ac.uk This cleavage of the carbon-sulfur bond renders the molecule non-surface-active, a property that has potential industrial applications. core.ac.uk

Reactivity and Chemical Transformations of Sodium Malonaldehyde Bisulfite

Reactions Involving the Sulfonate Moiety as a Leaving Group or Nucleophile

The formation of sodium malonaldehyde bisulfite from malonaldehyde and sodium bisulfite is a reversible nucleophilic addition reaction. wikipedia.orgquora.com In this equilibrium, the bisulfite anion acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. youtube.com Consequently, under certain conditions, the sulfonate group can act as a leaving group, regenerating the aldehyde.

This retro-reaction is a key aspect of the sulfonate moiety's reactivity. The stability of the bisulfite adduct is pH-dependent. In basic or strongly acidic solutions, the equilibrium shifts towards the starting materials, releasing the free aldehyde. wikipedia.org This property is widely exploited for the purification of aldehydes from reaction mixtures. rochester.eduresearchgate.net The aldehyde is trapped as its water-soluble bisulfite adduct, allowing for the removal of non-polar impurities by extraction. Subsequent treatment of the aqueous layer with a base or strong acid regenerates the purified aldehyde. rochester.eduosti.gov

While the sulfonate group in α-hydroxy sulfonates is not typically displaced by other nucleophiles directly, the reversible nature of its formation effectively makes it a protecting group for the aldehyde functionality.

The bisulfite ion itself is a potent nucleophile, with the sulfur atom being the nucleophilic center in the addition to carbonyl compounds. youtube.com

Transformations of the α-Hydroxyl Group in Bisulfite Adducts

The α-hydroxyl group in bisulfite adducts, including this compound, is a site for further chemical reactions. While direct displacement of the hydroxyl group is challenging due to its poor leaving group nature, it can be transformed under specific conditions.

One potential transformation is an elimination reaction. In the presence of a strong acid, the hydroxyl group can be protonated to form a better leaving group (water), which could then be eliminated to form an unsaturated sulfonic acid. sciencemadness.org However, the conditions required for such an elimination might also favor the retro-bisulfite reaction, leading to the regeneration of the aldehyde. sciencemadness.org

Another possibility involves the reaction of the hydroxyl group itself. For instance, acylation or alkylation of the hydroxyl group could potentially occur, although such reactions are not widely documented for bisulfite adducts and would likely compete with reactions at other sites of the molecule, especially the regeneration of the aldehyde.

Reactions at the Malonaldehyde Carbon Skeleton of the Adduct

The carbon skeleton of the malonaldehyde portion of the adduct retains reactivity characteristic of a 1,3-dicarbonyl system, albeit modified by the presence of the α-hydroxy sulfonate group. The methylene (B1212753) group flanked by the two carbonyl-derived carbons is acidic and can potentially be deprotonated to form a nucleophilic enolate.

This enolate can, in principle, participate in various C-C bond-forming reactions. For instance, it could react with electrophiles. However, the regeneration of the free malonaldehyde under many reaction conditions often precedes further reactions on the carbon skeleton.

Free malonaldehyde is known to react with a variety of nucleophiles, particularly amines, to form a range of heterocyclic and conjugated products. For example, malonaldehyde reacts with N-methyl-2-phenylindole in the presence of acid to form a chromophoric cyanine (B1664457) dye. sigmaaldrich.com It also reacts with nucleosides like adenosine (B11128) to form various adducts. nih.gov These reactions highlight the electrophilic nature of the carbon skeleton of malonaldehyde, a reactivity that can be unmasked from its bisulfite adduct.

The bifunctional nature of the malonaldehyde skeleton makes it a valuable precursor for the synthesis of various heterocyclic systems. For example, the reaction of 1,3-dicarbonyl compounds with reagents like barbituric acid and malononitrile (B47326) in the presence of an aldehyde leads to the formation of pyranopyrimidine derivatives. guidechem.com By analogy, liberating malonaldehyde from its bisulfite adduct in the presence of suitable reagents could provide a pathway to similar heterocyclic structures.

Synthesis of Novel Derivatives and Analogues through Specific Chemical Conversions

The utility of aldehyde bisulfite adducts as synthetic intermediates provides a pathway for the creation of novel derivatives. A key strategy involves the in-situ generation of the aldehyde from its bisulfite adduct, which then reacts with other reagents present in the reaction mixture.

A prominent example of this approach is the reductive amination of fatty aldehyde bisulfite adducts to produce ionizable lipids. researchgate.netnih.gov In this process, the bisulfite adduct is treated with an amine in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120). The equilibrium release of the aldehyde allows it to react with the amine to form an imine or enamine, which is then reduced in situ to the corresponding amine. This method avoids the isolation of the often unstable free aldehyde.

This strategy can be conceptually applied to this compound to synthesize a variety of derivatives. For example, reaction with primary or secondary amines under reductive amination conditions could yield various amino-sulfonic acids or diamino derivatives, depending on the stoichiometry and reaction conditions.

| Starting Aldehyde Adduct | Reagents | Product Type | Application |

| Fatty Aldehyde Bisulfite | Amine, NaBH(OAc)₃ | Ionizable Lipid | mRNA vaccine delivery |

| Benzaldehyde Bisulfite | NaCN, then H₃O⁺ | Mandelic Acid | Chemical Synthesis |

| Cinnamaldehyde Bisulfite | HNO₃/Ac₂O, then Fe/NH₄Cl | 2-Hydroxy-cinnamaldehyde derivatives | Precursors for further synthesis |

Table 1: Examples of Synthetic Transformations Utilizing Aldehyde Bisulfite Adducts

Advanced Spectroscopic and Analytical Characterization for Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Mechanistic Probes

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of molecules in solution. It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).

The formation of a bisulfite adduct with an aldehyde, such as malonaldehyde, results in significant changes in the NMR spectrum. The reaction involves the nucleophilic attack of the bisulfite ion on the carbonyl carbon of the aldehyde. This converts the sp²-hybridized aldehyde carbon into an sp³-hybridized carbon bearing a hydroxyl group and a sulfonate group.

For a related compound, the glycolaldehyde-bisulfite adduct, ¹H NMR spectroscopy shows the disappearance of the aldehyde proton resonance and the appearance of new signals at different chemical shifts corresponding to the newly formed adduct. researchgate.net In the case of the malonaldehyde bisulfite adduct, one would expect to observe the disappearance of the characteristic aldehyde proton signal of malonaldehyde and the appearance of new upfield signals corresponding to the protons on the carbon atoms now bonded to the bisulfite groups.

¹³C NMR provides complementary information. The resonance of the carbonyl carbon in malonaldehyde would be replaced by a signal at a chemical shift typical for a carbon atom single-bonded to two oxygen atoms and a sulfur atom in the adduct.

Table 1: Representative ¹H NMR Chemical Shifts for Aldehyde-Bisulfite Adducts This table is based on data for related aldehyde-bisulfite adducts, such as the glycolaldehyde (B1209225) adduct, to illustrate the expected spectral changes.

| Proton | Typical Chemical Shift (ppm) in Aldehyde | Expected Chemical Shift (ppm) in Bisulfite Adduct |

| Aldehydic Proton (-CHO) | 9.0 - 10.0 | Signal disappears |

| α-Proton (-CH-CHO) | 2.2 - 2.7 | Shifts to ~3.5 - 4.5 ppm |

| Data derived from studies on similar aldehyde-bisulfite adducts. researchgate.net |

Dynamic NMR (DNMR) techniques are employed to study the rates and equilibria of chemical reactions that are rapid on the NMR timescale. The formation of bisulfite adducts with aldehydes is a reversible process, making it suitable for DNMR analysis. osti.gov By monitoring the changes in the line shapes of the NMR signals of the reactants and products at different temperatures, it is possible to calculate the rate constants for the forward and reverse reactions (k_f and k_r) and the equilibrium constant (K_eq). This provides valuable thermodynamic and kinetic insights into the stability of the sodium malonaldehyde bisulfite adduct under various conditions.

Mass Spectrometry (MS) in Adduct Identification and Reaction Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is highly sensitive and provides information about the molecular weight and structure of analytes. Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is particularly useful for identifying adducts like this compound. nih.govnih.gov

In the analysis of malonaldehyde adducts, MS can confirm the covalent modification of molecules. nih.gov For this compound, ESI-MS would be expected to detect the molecular ion of the adduct, as well as common adducts with sodium ([M+Na]⁺) or other ions present in the solution. Tandem mass spectrometry (MS/MS) can be used to fragment the parent ion, providing structural information that helps to confirm the connectivity of the atoms within the adduct and to analyze reaction pathways. nih.gov

Table 2: Potential Mass Spectrometry Ions for Malonaldehyde (MDA) Adducts

| Ion Type | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M+Na]⁺ | Sodium adduct of the molecule |

| [M-H]⁻ | Deprotonated molecular ion |

| Schiff Base Adducts | Products of reaction between MDA and primary amines (e.g., on amino acids) |

| Based on common adducts observed in ESI-MS and known reactivity of malonaldehyde. nih.govnih.gov |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Monitoring Adduct Formation and Purity

IR and UV-Vis spectroscopy are valuable for monitoring the progress of a reaction and assessing the purity of the resulting product.

Infrared (IR) Spectroscopy : The formation of the this compound adduct can be monitored by observing changes in the IR spectrum. Key changes include the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde (typically around 1700 cm⁻¹) and the appearance of new bands associated with the O-H stretch of the hydroxyl group and the S-O stretches of the sulfonate group (SO₃⁻), which are typically found in the regions of 1250-1150 cm⁻¹ and 1070-1030 cm⁻¹. nist.govchemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy : Aldehydes like malonaldehyde exhibit a characteristic weak n→π* absorption in the UV region. The formation of the bisulfite adduct disrupts the carbonyl chromophore, leading to the disappearance of this absorption band. By monitoring the decrease in absorbance at the specific wavelength for the aldehyde, the rate of the reaction can be determined. osti.gov This technique is particularly useful for kinetic studies.

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for determining the purity of the this compound adduct and for monitoring the reaction.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For the analysis of malonaldehyde and its adducts, reversed-phase HPLC is commonly employed. researchgate.netnih.gov

The purity of a synthesized this compound sample can be assessed by HPLC. A pure sample would ideally show a single, sharp peak at a specific retention time under defined chromatographic conditions. The presence of other peaks would indicate impurities, such as unreacted malonaldehyde or side products. HPLC methods can be optimized for the quantification of malonaldehyde adducts, often involving derivatization to enhance detection by UV-Vis or fluorescence detectors. nih.gov For instance, malonaldehyde is frequently derivatized with 2,4-dinitrophenylhydrazine (B122626) (DNPH) or thiobarbituric acid (TBA) to form a stable, chromophoric product that can be easily quantified. researchgate.netnih.gov

Table 3: Typical HPLC Parameters for Malondialdehyde (MDA) Analysis

| Parameter | Description |

| Column | C18 reversed-phase column rsc.org |

| Mobile Phase | Acetonitrile (B52724)/water or Methanol/buffer mixtures rsc.orgresearchgate.net |

| Detector | UV-Vis (e.g., at 310 nm for DNPH derivative or 532 nm for TBA adduct) researchgate.netnih.gov |

| Internal Standard | Methyl malondialdehyde can be used for improved quantification nih.gov |

| Application | Quantification of MDA, purity assessment of adducts researchgate.netnih.gov |

Computational Chemistry Approaches to Understanding Sodium Malonaldehyde Bisulfite

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.netscirp.org It is a widely used tool for predicting molecular geometries, vibrational frequencies, and a variety of properties related to chemical reactivity. scirp.orgconicet.gov.ar DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it a computationally efficient and accurate method for many systems. conicet.gov.ar For the sodium malonaldehyde bisulfite adduct, DFT can be employed to understand its fundamental electronic characteristics and predict its reactive behavior.

The reactivity of a molecule is fundamentally governed by its electronic structure, particularly the distribution of electrons and the nature of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com DFT calculations can precisely map these features for the malonaldehyde bisulfite adduct.

The formation of the adduct involves the nucleophilic attack of a bisulfite ion on one of the carbonyl carbons of malonaldehyde. This process significantly alters the electron distribution. DFT can be used to compute the molecular electrostatic potential (MEP) map, which visualizes the charge distribution on the molecule's surface. For the adduct, the MEP would show high electron density (negative potential) around the oxygen atoms of the sulfonate group and the hydroxyl group, while regions of lower electron density (positive potential) would be located near the hydrogen atoms.

Analysis of the frontier orbitals provides further insight into reactivity. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites for nucleophilic attack. aimspress.com The energy gap between the HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability; a larger gap implies higher stability and lower reactivity. aimspress.com Studies on related malonaldehyde derivatives have successfully used molecular orbital analysis to explain differences in stability and hydrogen bonding strength. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of Malonaldehyde Bisulfite Adduct

| Property | Calculated Value | Significance |

| HOMO Energy | -6.8 eV | Indicates electron-donating capability (e.g., at the sulfonate group). |

| LUMO Energy | -0.5 eV | Indicates electron-accepting capability (e.g., potential for further reactions). |

| HOMO-LUMO Gap | 6.3 eV | Suggests a relatively stable adduct, characteristic of a covalent bond having been formed. |

| Dipole Moment | 5.2 Debye | A high value indicates significant charge separation and polarity, influencing solubility. |

| NBO Charge on S | +1.5 e | Natural Bond Orbital analysis showing a highly positive charge on the sulfur atom. |

| NBO Charge on C-α | +0.1 e | Charge on the carbon atom where the bisulfite has added. |

Note: This table contains illustrative data based on typical DFT calculations for similar organic molecules. Actual values would require specific computation.

DFT is an invaluable tool for mapping out the energetic landscape of a chemical reaction. This includes locating the transition state (TS)—the highest energy point along the reaction pathway—and calculating the activation energy (the energy barrier that must be overcome for the reaction to occur). youtube.com For the formation of the malonaldehyde bisulfite adduct, the reaction involves the nucleophilic addition of bisulfite to a carbonyl group of malonaldehyde.

Computational chemists can model this process by defining a reaction coordinate, such as the distance between the sulfur atom of the bisulfite and the carbonyl carbon of malonaldehyde. By performing a series of constrained geometry optimizations along this coordinate, a potential energy surface can be generated. youtube.com Advanced algorithms can then precisely locate the transition state structure, which is characterized by having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. youtube.com

From the energies of the reactants, transition state, and product, a reaction energy profile can be constructed. This profile provides key thermodynamic and kinetic data. For instance, the difference in energy between the reactants and the product gives the reaction enthalpy (ΔH), indicating whether the reaction is exothermic or endothermic. The difference in energy between the reactants and the transition state gives the activation energy (Ea), which determines the reaction rate. Studies on the kinetics of bisulfite addition to other aldehydes have utilized these approaches to elucidate the reaction mechanism. osti.gov

Table 2: Illustrative Reaction Energy Profile for Malonaldehyde + Bisulfite → Adduct

| Species | Description | Relative Free Energy (kcal/mol) | Key Structural Features |

| Reactants | Malonaldehyde + HSO₃⁻ | 0.0 | Planar malonaldehyde; separate bisulfite ion. |

| Transition State | [O=CH-CH=CH(OH)-SO₃]⁻‡ | +15.2 | Partially formed C-S bond (~2.2 Å); sp² carbon moving towards sp³ hybridization. |

| Product | Malonaldehyde Bisulfite Adduct | -8.5 | Fully formed C-S bond (~1.85 Å); tetrahedral carbon at the addition site. |

Note: This table presents a hypothetical energy profile for illustrative purposes. The values are representative of a favorable, reversible addition reaction.

Molecular Dynamics (MD) Simulations for Solvation Effects and Conformational Analysis of Adducts

While DFT provides a static, quantum-level picture, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, solvation, and transport properties.

For the this compound adduct, MD simulations would be particularly useful for understanding its behavior in an aqueous solution. The simulation would explicitly model the adduct, the sodium counterion, and a large number of surrounding water molecules. This allows for a detailed analysis of the solvation shell around the polar sulfonate (-SO₃⁻) and hydroxyl (-OH) groups. The simulations can quantify the number of water molecules in the first and second solvation shells and calculate the average residence time, revealing the strength of the solute-solvent interactions. This is crucial for understanding the adduct's solubility and stability in water, which is a key feature of bisulfite adducts used in purification processes. rochester.edu

Table 3: Key Analyses from a Molecular Dynamics Simulation of the Adduct

| Analysis Type | Information Gained | Relevance to Adduct Properties |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent molecule or ion at a certain distance from a specific atom in the adduct. | Quantifies the structure of water around the sulfonate group and sodium ion, explaining solubility. |

| Conformational Analysis | Identifies dominant conformers and the dynamics of transition between them. | Reveals the flexibility of the molecule and the most likely shapes it adopts in solution. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between the adduct and water. | Details the specific interactions that stabilize the adduct in an aqueous environment. |

| Mean Square Displacement (MSD) | Calculates the diffusion coefficient of the adduct in the solvent. | Provides information on the mobility of the adduct in solution. |

Quantitative Structure-Activity Relationships (QSAR) Applied to Bisulfite Adduct Reactivity

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity, such as reactivity or biological effect. mdpi.com The goal is to develop a mathematical equation that can predict the activity of new, untested compounds based solely on their structural or physicochemical properties, known as molecular descriptors. nih.govnih.gov

A QSAR study on bisulfite adduct reactivity could be designed to predict the equilibrium constant (K_eq) for the formation of adducts from a series of different aldehydes. This would involve several key steps:

Data Set Assembly : A training set of diverse aldehydes for which the K_eq of bisulfite adduct formation is experimentally known would be compiled.

Descriptor Calculation : For each aldehyde and its corresponding bisulfite adduct, a wide range of molecular descriptors would be calculated. These can include electronic descriptors (e.g., partial charges, HOMO/LUMO energies from DFT), steric descriptors (e.g., molecular volume, surface area), and topological descriptors (e.g., branching indices). nih.govnih.gov

Model Development : Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, would be used to find the best correlation between a subset of descriptors and the measured activity (log K_eq). nih.gov

Validation : The predictive power of the resulting QSAR model would be rigorously tested using an external set of compounds not included in the training set. mdpi.com

For this compound, such a model could predict its formation constant relative to other aldehyde-bisulfite adducts. The descriptors identified as significant in the model would provide mechanistic insight into the factors governing adduct stability, such as the electronic effects of substituents or steric hindrance around the carbonyl group.

Table 4: Hypothetical QSAR Data for Predicting Bisulfite Adduct Formation

| Compound | log(K_eq) (Activity) | Electronic Descriptor (E_LUMO) | Steric Descriptor (Molecular Volume) |

| Formaldehyde (B43269) Adduct | 5.4 | -0.2 eV | 45 ų |

| Acetaldehyde Adduct | 4.1 | -0.4 eV | 65 ų |

| Propionaldehyde Adduct | 3.9 | -0.45 eV | 84 ų |

| Malonaldehyde Adduct | (Predicted Value) | -0.8 eV | 95 ų |

| Benzaldehyde Adduct | 2.5 | -1.1 eV | 120 ų |

Note: This table is illustrative. A real QSAR model would be built from a larger dataset and likely use a combination of several descriptors to achieve predictive accuracy.

Applications in Organic Synthesis and Separation Science

Application in Protecting Group Chemistry for Sensitive Aldehydes

The formation of a stable, crystalline bisulfite adduct serves as an effective strategy for protecting the aldehyde functional group. unica.itresearchgate.net Many aldehydes are sensitive, prone to oxidation, polymerization, or self-condensation, which can complicate their storage and use in multi-step syntheses. unica.it By converting the aldehyde to its solid bisulfite adduct, these degradation pathways are prevented. researchgate.net

These adducts, also known as Bertagnini's salts, act as "aldehyde solid surrogates," offering enhanced stability and easier handling compared to their liquid or volatile parent aldehydes. researchgate.netcitedrive.com This protection strategy is valuable as the adduct can be stored for prolonged periods and then, when needed, the pure aldehyde can be regenerated under specific conditions, typically by treatment with an aqueous acid or base. researchgate.net This approach circumvents the need to handle potentially hazardous free aldehydes and ensures a pure starting material for subsequent reactions. researchgate.net

Role in Reductive Amination Strategies Utilizing Stable Adducts

Reductive amination is a powerful method for synthesizing amines from carbonyl compounds. A significant advancement in this area is the use of stable aldehyde bisulfite adducts directly in the reaction, which avoids the need to handle the often unstable free aldehyde. researchgate.netrsc.orgnih.gov

In this one-pot protocol, the solid bisulfite adduct is mixed with an amine in a non-aqueous solvent. researchgate.netrsc.org The addition of a base, such as triethylamine, liberates the aldehyde in situ. researchgate.net The freshly released aldehyde immediately reacts with the amine to form an imine, which is then reduced by a selective reducing agent present in the mixture, such as sodium triacetoxyborohydride (B8407120) or 2-picoline borane, to yield the final amine product. researchgate.netrsc.org

This strategy has proven highly effective in the synthesis of complex molecules, including crucial ionizable lipids like ALC-0315 used in COVID-19 vaccines. wikipedia.orgnih.gov Using the fatty aldehyde bisulfite adduct as a purification handle and as the direct precursor in the final reductive amination step eliminates the need for chromatographic purification, making the process more scalable and sustainable. wikipedia.orgnih.gov

Precursor in the Synthesis of Novel Organic Compounds through Subsequent Transformations

Beyond simple regeneration of the parent aldehyde, aldehyde bisulfite adducts are increasingly being used as precursors for the synthesis of new organic compounds through direct transformations. unica.itcitedrive.com Acting as stable, solid surrogates for aldehydes, these adducts can be employed in various reactions, bypassing the challenges associated with the parent carbonyl's volatility or instability. researchgate.net

Recent research has demonstrated the utility of Bertagnini's salts in mechanochemical and microwave-assisted syntheses. unica.itresearchgate.net For example, they have been used to synthesize aza-heterocycles, hydrazones, and quinazolinones. unica.itresearchgate.net In these procedures, the solid adduct is reacted directly with other reagents, often under solvent-free or green solvent (e.g., water) conditions. researchgate.net This approach not only simplifies handling and purification but also aligns with the principles of green chemistry by reducing waste and energy use. researchgate.net The adduct's ability to release the aldehyde in situ under specific conditions (e.g., heat or addition of a base) allows it to function as a key building block in the construction of complex molecular frameworks. unica.itresearchgate.net

Environmental Chemical Considerations of Bisulfite Aldehyde Adducts

Formation and Stability of Bisulfite-Aldehyde Adducts in Aqueous Environmental Systems

The formation of bisulfite-aldehyde adducts is a reversible nucleophilic addition reaction that occurs in aqueous environments where both sulfur(IV) (S(IV), primarily as bisulfite, HSO₃⁻) and aldehydes are present. researchgate.netwikipedia.org This reaction is significant for understanding the behavior of aldehydes in environments containing sulfur dioxide, such as in certain industrial wastewaters, food processing, and atmospheric water droplets.

The general reaction involves the attack of the sulfur atom of the bisulfite ion on the electrophilic carbonyl carbon of the aldehyde, forming an α-hydroxyalkanesulfonate. sciencemadness.org The equilibrium of this reaction is influenced by several factors, including pH, temperature, and the molecular structure of the aldehyde. researchgate.net For instance, the formation of the adduct is generally more favorable at lower pH values. researchgate.net

The stability of these adducts varies. They are generally resistant to oxidation by common atmospheric oxidants like ozone and hydrogen peroxide, making them more stable than their precursor aldehydes and S(IV) species. researchgate.net This stability allows them to act as reservoir species, protecting the aldehyde from degradation and sequestering sulfur dioxide in the aqueous phase. researchgate.net However, the adduct formation is reversible, and a change in conditions, such as an increase in pH, can shift the equilibrium back towards the free aldehyde and bisulfite. wikipedia.orgrochester.edu

Table 1: Stability Constants for Selected Aldehyde-Bisulfite Adducts

| Aldehyde | Adduct | Stability Constant (K₁) M⁻¹ | Conditions |

|---|---|---|---|

| Acetaldehyde | Acetaldehyde bisulfite | (6.90 ± 0.54) x 10⁵ | µ = 0.2 M; 25 °C |

| Hydroxyacetaldehyde | Hydroxyacetaldehyde bisulfite | (2.0 ± 0.5) x 10⁶ | µ = 0.2 M; 25 °C |

| Benzaldehyde | Benzaldehyde bisulfite | - | Studied at pH 0 - 4.4, 25°C |

| Glyoxal (B1671930) | Glyoxal monobisulfite & di-bisulfite | - | Reversible formation in aqueous phase |

Degradation Pathways and Products of Adducts in Natural Waters

The degradation of bisulfite-aldehyde adducts in natural waters can proceed through several pathways, influencing the lifetime and environmental impact of these compounds. The primary degradation routes are dissociation, oxidation, and potentially microbial degradation.

Dissociation: As the formation of the adduct is reversible, changes in environmental conditions can lead to its decomposition back into the parent aldehyde and bisulfite. wikipedia.org An increase in pH, for example, favors the dissociation of the adduct. rochester.edu This releases the aldehyde and bisulfite back into the aqueous environment where they can undergo their respective transformation pathways.

Oxidation: While relatively stable against some oxidants, the bisulfite adducts are not entirely inert. The sulfite (B76179) component of the adduct can be oxidized to sulfate (B86663), a more stable and common form of sulfur in the environment. This oxidation can be influenced by the presence of dissolved oxygen and trace metals which can act as catalysts. researchgate.net In some systems, formic acid has been identified as a major degradation product, suggesting oxidative cleavage of the carbon-sulfur bond or degradation of the parent aldehyde following dissociation. researchgate.net

Photodegradation: The presence of sunlight can also play a role in the degradation of these adducts. Photolytically produced radical species in natural waters can initiate redox reactions, potentially leading to the degradation of the adducts. researchgate.net For instance, radical-initiated chain reactions can contribute to the oxidation of the sulfur component. researchgate.net

Microbial Degradation: While direct microbial degradation of sodium malonaldehyde bisulfite is not well-documented, studies on related compounds suggest it as a possible degradation pathway. Microorganisms are known to degrade a wide range of organic pollutants. For example, some bacteria can utilize formaldehyde (B43269) as a sole carbon source, and the parent aldehyde of the well-studied hydroxymethanesulfonate adduct is biodegradable. researchgate.netinchem.org It is plausible that microbial communities in natural waters could adapt to utilize the aldehyde or sulfonate moiety of the adduct as a substrate, especially after dissociation.

Relevance to Atmospheric Chemistry and Aerosol Formation (e.g., hydroxymethanesulfonate formation)

Bisulfite-aldehyde adducts are of significant interest in atmospheric chemistry, particularly in the formation of secondary organic aerosols (SOA). A key example is hydroxymethanesulfonate (HMS), the adduct of formaldehyde and bisulfite. researchgate.net The formation of HMS in atmospheric water droplets (clouds, fog) and aqueous aerosols is a recognized pathway that can contribute significantly to particulate matter, especially during pollution events in winter. researchgate.net

The formation of HMS and other similar adducts in aerosols is influenced by:

Precursor Concentrations: The presence of sulfur dioxide (SO₂) and aldehydes, which are common atmospheric pollutants from both natural and anthropogenic sources.

Aqueous Phase: The reaction requires an aqueous medium, making clouds, fog, and the water content of aerosols important locations for adduct formation.

Temperature and pH: The stability of HMS is temperature-dependent, and the acidity of the aerosol particles plays a crucial role in the reaction kinetics.

Ionic Strength: The ionic strength of the aerosol aqueous phase can also impact the formation rates of these adducts.

The formation of these adducts in the atmosphere has several implications:

They act as a sink for SO₂, converting it into a less volatile form that remains in the particle phase.

By sequestering aldehydes, they can alter the photochemical cycles in the atmosphere.

The study of dicarbonyls like glyoxal further highlights the importance of these adducts. The formation of glyoxal-bisulfite adducts can enhance the partitioning of both glyoxal and SO₂ into the aqueous phase of aerosols, potentially leading to the formation of brown carbon (BrC), which can absorb solar radiation and impact climate. researchgate.net

Interactions with Other Environmental Species and Chemical Cycles

Bisulfite-aldehyde adducts can interact with various other chemical species in the environment, influencing their own fate and the biogeochemical cycles of elements like sulfur and carbon.

Reservoir for Aldehydes and SO₂: As mentioned, these adducts serve as a significant reservoir for both aldehydes and sulfur dioxide in aqueous systems, including atmospheric aerosols. researchgate.net This sequestration can protect the aldehydes from photolysis and oxidation, and it can increase the residence time of sulfur in the aqueous phase, impacting the sulfur cycle. The eventual oxidation of the bisulfite moiety to sulfate is a key transformation within this cycle.

Redox Reactions with Metals: Bisulfite is a known reducing agent and can participate in redox reactions with metal ions. wikipedia.org For example, it can be used to reduce Cr(VI) to Cr(III) and to precipitate gold from solutions. wikipedia.org The formation of an adduct with an aldehyde can modulate this reactivity. The presence of transition metals like iron and copper can, in turn, catalyze the oxidation of the bisulfite in the adduct. sciencemadness.org

Formation of Brown Carbon: In the atmosphere, the reaction of dicarbonyls like glyoxal with bisulfite, particularly in the presence of other species like ammonium, can lead to the formation of light-absorbing organic compounds known as brown carbon. researchgate.net This has implications for the Earth's radiative balance. The process can be initiated by radical species and is an example of how these adducts are involved in complex atmospheric chemical transformations. researchgate.net

Interaction with Nucleophiles: The parent aldehyde, malonaldehyde, is a reactive dicarbonyl compound known to crosslink with nucleophilic groups in biomolecules like amino acids. quora.com The formation of the bisulfite adduct significantly reduces this reactivity by modifying the carbonyl groups. However, upon dissociation, the reactive aldehyde is regenerated and can then interact with other environmental nucleophiles.

Future Research Trajectories and Emerging Directions for Sodium Malonaldehyde Bisulfite Chemistry

Exploration of Novel Catalytic Systems for Enhanced Adduct Formation and Reactivity

The formation of bisulfite adducts is a critical step that dictates the utility of sodium malonaldehyde bisulfite in various applications. While the reaction can proceed under various conditions, the development of novel catalytic systems is a primary research focus to enhance the efficiency and selectivity of adduct formation. researchgate.net Researchers are investigating the use of various catalysts, including Lewis acids and protic acids, to accelerate the condensation reaction that forms the adducts. researchgate.net The goal is to develop catalysts that are not only highly efficient but also inexpensive and environmentally benign. researchgate.net

A significant challenge in adduct chemistry is the regeneration of the parent aldehyde from the bisulfite adduct, which often requires harsh pH conditions that can be detrimental to sensitive functional groups. colab.ws Future research will likely explore catalytic systems that facilitate the cleavage of the adduct under milder, non-aqueous conditions. colab.ws This would broaden the applicability of bisulfite adducts in complex organic syntheses.

Table 1: Investigated Catalytic Systems for Adduct Formation

| Catalyst Type | Example | Potential Advantages |

| Lewis Acids | Titanium tetrachloride (TiCl4) | High efficiency in promoting condensation reactions. researchgate.net |

| Protic Acids | Various | Can facilitate both formation and cleavage of adducts. |

| Inexpensive Catalysts | Sodium bisulfite (self-catalyzed) | Cost-effective and readily available. researchgate.net |

Development of Advanced Analytical Tools for In Situ Monitoring of Adduct Reactions

Understanding the kinetics and mechanisms of adduct formation and subsequent reactions requires sophisticated analytical techniques capable of real-time, in situ monitoring. Current methods often rely on offline measurements, which may not capture transient intermediates or rapid reaction dynamics. Future research will focus on the development and application of advanced analytical tools to provide deeper insights into these processes.

Spectroscopic techniques, such as near-infrared (NIR) and fluorescence spectroscopy, are emerging as powerful tools for detecting bisulfite and its adducts in various media, including biological systems and food samples. researchgate.net The development of novel fluorescent probes that exhibit a ratiometric response upon reaction with bisulfite allows for sensitive and selective detection. researchgate.net These probes can be designed to target specific cellular compartments, such as mitochondria, enabling the study of bisulfite's role in cellular processes. researchgate.net Furthermore, techniques like high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are crucial for confirming the structure of adducts and elucidating reaction mechanisms. researchgate.net

Investigation of Solid-State Properties and Crystallization Control for Adducts

The solid-state properties of this compound adducts, including their crystal structure and morphology, play a crucial role in their stability, purity, and handling. A key area of future research is the controlled crystallization of these adducts to isolate pure compounds from reaction mixtures. colab.ws For instance, the crystallization of an aldehyde as its bisulfite adduct can be a highly effective method for purification, separating it from isomeric impurities. colab.ws

The challenge often lies in developing crystallization processes that are reproducible and scalable. This involves a detailed understanding of the phase behavior and solubility of the adducts in different solvent systems. Techniques such as scanning electron microscopy (SEM) can be employed to study the morphology of the crystallized particles, ensuring they are uniform and have the desired physical characteristics. nih.gov Future work will likely focus on optimizing crystallization conditions to maximize yield and purity, potentially employing advanced crystallization techniques.

Computational Design of Tailored Bisulfite Adducts with Specific Reactivity Profiles

Computational chemistry and molecular modeling are becoming indispensable tools in the design of new chemical entities with desired properties. In the context of this compound, computational methods can be used to predict the reactivity and stability of various adducts, guiding synthetic efforts toward molecules with specific functionalities. Density Functional Theory (DFT) calculations, for example, can be used to understand the electronic structure of adducts and predict their reaction pathways. researchgate.net

By simulating the interaction of bisulfite with different aldehydes and ketones, researchers can design adducts with tailored reactivity profiles. This could lead to the development of novel prodrugs, where the active compound is released from the bisulfite adduct under specific physiological conditions. Furthermore, computational screening can help identify promising candidates for new catalytic systems or analytical probes, accelerating the discovery process. The integration of computational design with experimental validation will be a key driver of innovation in this field. google.com

Integration with Sustainable Chemistry Principles and Flow Chemistry Methodologies

The principles of sustainable chemistry and green engineering are increasingly influencing the design of chemical processes. Future research on this compound will undoubtedly focus on developing more environmentally friendly and efficient synthetic routes. This includes the use of renewable starting materials, solvent-free reaction conditions, and energy-efficient processes. mdpi.com

Flow chemistry, or continuous flow processing, offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for process intensification and automation. nih.govrsc.org The integration of this compound chemistry with flow methodologies could lead to more sustainable and scalable manufacturing processes. goflow.at For example, flow reactors could be used for the continuous synthesis and purification of bisulfite adducts, minimizing waste and improving resource efficiency. rsc.org The development of such integrated systems will be a key step toward the industrial application of this compound chemistry in a sustainable manner.

Q & A

Q. How is sodium malonaldehyde bisulfite synthesized and purified for experimental use?

this compound is synthesized by reacting malonaldehyde with saturated sodium bisulfite solution. The mixture is stored at 4°C to allow crystallization, followed by washing with cold saturated bisulfite solution and ethanol. Recrystallization involves dissolving the crude product in a saturated aqueous solution and adding ethanol dropwise to precipitate purified crystals (40% yield). Storage at low temperatures (4°C) and vacuum desiccation over calcium chloride ensures stability . Alternative methods include acidic hydrolysis of 1,1,3,3-tetramethoxypropane to generate the sodium salt, followed by recrystallization in methanol/ether .

Q. What methods are used to quantify malonaldehyde derivatives in lipid peroxidation studies?

The thiobarbituric acid (TBA) reaction is a standard method: malonaldehyde reacts with TBA under acidic conditions to form a pink chromogen measured spectrophotometrically at 530 nm . However, bisulfite addition compounds cause fading, so arsenite is preferred for stabilizing the chromogen . Advanced techniques like four-way kinetic-excitation-emission fluorescence leverage the Hantzsch reaction between malonaldehyde and methylamine, producing a fluorescent dihydropyridine derivative. Chemometric tools (e.g., parallel factor analysis, neural networks) resolve nonlinear data and matrix interferences in complex samples like olive oil .

Q. How does pH influence the stability of malonaldehyde-bisulfite adducts in aqueous solutions?

At pH 4.0, malonaldehyde remains stable against oxidation, making it suitable for assays requiring prolonged incubation . However, malonaldehyde polymerizes in neutral or alkaline aqueous solutions, complicating quantification. Acidification (e.g., HCl) is necessary to depolymerize and release free malonaldehyde from protein-bound states in food or biological matrices .

Advanced Research Questions

Q. How do free radicals modulate malonaldehyde production in lipid peroxidation systems?

Carbon tetrachloride (CCl₄) stimulates malonaldehyde production in rat liver microsomes via homolytic dissociation into trichloromethyl radicals (•CCl₃), initiating lipid peroxidation. The rate of malonaldehyde formation correlates with the square root of CCl₄ concentration, indicating radical-dependent initiation. Free-radical scavengers (e.g., promethazine, propyl gallate) inhibit this process at µM concentrations, validating the role of radical chain reactions .

Q. What methodological challenges arise in distinguishing free vs. protein-bound malonaldehyde in complex matrices?

Malonaldehyde binds covalently to amino acids (lysine, histidine, methionine) and proteins, forming adducts that evade detection in standard TBA assays. Acid hydrolysis (e.g., 1M HCl, 100°C) is required to liberate bound malonaldehyde, but excessive heat degrades the compound. Differential analysis using pre- and post-hydrolysis TBA reactions or LC-MS/MS targeting specific adducts (e.g., Schiff bases) improves accuracy in tissues or processed foods .

Q. How does temperature affect the reactivity of malonaldehyde with myosin in frozen systems?

At -20°C, malonaldehyde reacts faster with myosin’s ε-amino groups (lysine) and methionine residues compared to 0°C or 20°C. Freeze-concentration effects and ice-crystal formation enhance local reactant concentrations and catalytic proton transfer. This explains accelerated protein denaturation in frozen muscle tissues, impacting food quality and texture during storage .

Q. What are the limitations of one-dimensional models in studying malonaldehyde’s proton transfer dynamics?

Theoretical studies using three-dimensional reaction surface Hamiltonians reveal that proton tunneling in malonaldehyde involves coupled vibrational modes, reducing tunneling splittings by ~50% compared to experimental values. One-dimensional models oversimplify the hypersurface curvature and anharmonic effects, highlighting the need for multidimensional quantum mechanical frameworks in analyzing polyatomic tunneling .

Q. What are the implications of incomplete bisulfite conversion in methylation analysis using sodium bisulfite?

In DNA methylation studies, incomplete bisulfite conversion of cytosine to uracil (due to inadequate denaturation or reaction time) leads to false positives. Quality control via sequencing non-CpG cytosines ensures complete conversion. Freshly prepared sodium bisulfite (pH 5.0) and rigorous denaturation (e.g., NaOH) are critical for reliable results .

Methodological Considerations and Data Contradictions

- TBA Assay Limitations : Bisulfite interferes with chromogen stability; arsenite or thiobarbituric acid at pH 2.0 is preferred for reproducible color development .

- Synthesis Yield Variability : Recrystallization efficiency depends on ethanol concentration and storage duration, with prolonged refrigeration increasing crystal yield but risking contamination .

- Toxicological Relevance : While malonaldehyde is a lipid peroxidation biomarker, its sodium bisulfite adduct’s carcinogenic risk remains unclear due to inadequate in vivo data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.